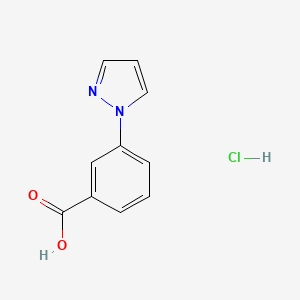

3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-pyrazol-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12;/h1-7H,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDTWQNRQYXIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185294-94-3 | |

| Record name | Benzoic acid, 3-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1H-Pyrazol-1-YL)benzoic acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-(1H-Pyrazol-1-YL)benzoic acid (CAS 264264-33-7), a versatile heterocyclic building block with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, a plausible synthetic route, analytical methodologies, and a discussion of its potential biological activities based on the broader class of pyrazole-containing compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its ability to impart a wide range of biological activities to molecules.[1][2] The inclusion of a pyrazole moiety can enhance binding to biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions. When coupled with a benzoic acid functionality, as in 3-(1H-Pyrazol-1-YL)benzoic acid, the resulting molecule possesses both a versatile synthetic handle (the carboxylic acid) and a biologically active pharmacophore (the pyrazole). This bifunctionality makes it a valuable starting material for the synthesis of diverse compound libraries for screening in drug discovery and agrochemical development.[3]

Physicochemical Properties

While specific experimental data for 3-(1H-Pyrazol-1-YL)benzoic acid is not extensively reported in publicly available literature, we can infer its properties based on its structure and data from closely related compounds.

Table 1: Physicochemical Properties of 3-(1H-Pyrazol-1-YL)benzoic acid and its Hydrochloride Salt

| Property | 3-(1H-Pyrazol-1-YL)benzoic acid (Free Base) | 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride |

| CAS Number | 264264-33-7[3] | Not explicitly assigned, distinct from free base |

| Molecular Formula | C₁₀H₈N₂O₂[3] | C₁₀H₉ClN₂O₂[4] |

| Molecular Weight | 188.19 g/mol [3] | 224.65 g/mol [4] |

| Appearance | Orange to brown solid[3] | Expected to be a crystalline solid |

| Melting Point | Data not available. For comparison, 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid melts at 283-285 °C.[5] | Expected to be higher than the free base |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water.[6] | Expected to have higher aqueous solubility than the free base. |

| Storage | Store at 0-8°C[3] | Store in a cool, dry place. |

Synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid

A plausible and efficient synthetic route to 3-(1H-Pyrazol-1-YL)benzoic acid can be adapted from established methods for the synthesis of similar pyrazole derivatives.[7] The following proposed synthesis involves a condensation reaction to form a hydrazone, followed by a Vilsmeier-Haack type cyclization to construct the pyrazole ring.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Hydrazone Intermediate

-

To a solution of 3-hydrazinobenzoic acid (1 equivalent) in ethanol, add a catalytic amount of hydrochloric acid.

-

Add malondialdehyde tetraethyl acetal (1.1 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to form 3-(1H-Pyrazol-1-YL)benzoic acid

-

Dissolve the crude hydrazone intermediate in a suitable high-boiling solvent such as glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours.

-

Monitor the cyclization by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the product.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(1H-Pyrazol-1-YL)benzoic acid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 3-(1H-Pyrazol-1-YL)benzoic acid.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the recommended method for assessing the purity of 3-(1H-Pyrazol-1-YL)benzoic acid.[8]

Table 2: Suggested RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons (typically in the range of 6.5-8.0 ppm) and the benzoic acid aromatic protons (in the range of 7.5-8.5 ppm). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole and benzene rings, as well as a characteristic signal for the carbonyl carbon of the carboxylic acid (typically in the range of 165-175 ppm).

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the molecular weight of the compound (188.19 for the free base) in either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to display a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and C=C and C=N stretching vibrations for the aromatic rings.

Potential Applications and Biological Activity

The pyrazole nucleus is a well-established pharmacophore in a variety of therapeutic areas.[1][2] Derivatives of pyrazole-benzoic acid have shown particular promise as antimicrobial agents.

Antimicrobial Activity

Several studies have highlighted the potent antibacterial activity of pyrazole derivatives containing a benzoic acid moiety.[9][10] Some of these compounds have demonstrated efficacy against drug-resistant bacterial strains. The proposed mechanism of action for some of these derivatives is the inhibition of fatty acid biosynthesis (FAB), a critical pathway for bacterial survival.[9]

Caption: Proposed mechanism of antimicrobial action for pyrazole-benzoic acid derivatives.

Other Potential Therapeutic Areas

Given the broad biological activity of pyrazoles, 3-(1H-Pyrazol-1-YL)benzoic acid could serve as a scaffold for the development of novel therapeutics in other areas, including:

-

Anti-inflammatory and Analgesic Agents: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Anticancer Agents: Numerous pyrazole derivatives have been investigated for their anticancer properties.[1]

-

Agrochemicals: This compound is also a building block for the synthesis of herbicides and fungicides.[3]

Safety and Handling

3-(1H-Pyrazol-1-YL)benzoic acid and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.[11] It is recommended to:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

3-(1H-Pyrazol-1-YL)benzoic acid is a valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and agrochemical research. Its bifunctional nature, combining the biologically active pyrazole moiety with the synthetically adaptable carboxylic acid group, provides a powerful platform for the creation of novel compounds with a wide range of potential applications. While further experimental data on this specific molecule is needed, the information available for related compounds strongly supports its potential as a key intermediate for the development of new therapeutic agents and other functional materials. This guide provides a solid foundation for researchers to understand and utilize this promising chemical entity in their work.

References

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. J Med Chem. 2023;66(19):13622-13645. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Molecules. 2020;25(21):5203. [Link]

-

Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;65(1):179-187. [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. 2013;5(12):645-651. [Link]

-

Synthesis of the pyrazolyl benzoic acid derived aldehyde. ResearchGate. [Link]

-

Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. 2025. [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

3-(1H-pyrazol-3-yl)benzoic acid. PubChem. [Link]

-

This compound. P212121 Store. [Link]

-

In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. 2019;6(8):103-107. [Link]

-

Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. EPA. [Link]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. J Med Chem. 2023;66(19):13622-13645. [Link]

-

4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Molbank. 2004;2004(1):M368. [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

-

3-(1h-pyrazol-1-ylmethyl)benzoic acid. PubChemLite. [Link]

-

4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. Common Chemistry. [Link]

-

The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

-

Solubility of Benzoic Acid in Organic Solvents. Scribd. [Link]

-

A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry for the determination of pharmaceuticals in urban wastewaters. Journal of Chromatography A. 2005;1092(2):111-125. [Link]

-

Analytical Methods. The Royal Society of Chemistry. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. chemimpex.com [chemimpex.com]

- 4. store.p212121.com [store.p212121.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. scribd.com [scribd.com]

- 7. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

Technical Whitepaper: Structural and Synthetic Divergence of N-Linked vs. C-Linked Pyrazolyl-Benzoic Acids

[1]

Executive Summary

This technical guide analyzes the physiochemical and synthetic distinctions between two regioisomers: 3-(1H-pyrazol-1-yl)benzoic acid (N-linked) and 3-(1H-pyrazol-3-yl)benzoic acid (C-linked). While sharing an identical molecular formula (

Structural Analysis & Physiochemical Properties

The core divergence lies in the attachment point of the pyrazole ring to the benzoate scaffold.

Connectivity and Tautomerism

-

3-(1H-pyrazol-1-yl)benzoic acid (Isomer A): The phenyl ring is bonded to the pyrazole Nitrogen (N1). This "locks" the pyrazole. There is no proton on N1; therefore, tautomerism is impossible on the heterocyclic ring. The lone pair on N2 is a dedicated hydrogen bond acceptor.

-

3-(1H-pyrazol-3-yl)benzoic acid (Isomer B): The phenyl ring is bonded to the pyrazole Carbon (C3).[1] This leaves the nitrogen atoms free to undergo annular tautomerism between the 1H- and 2H- forms (often denoted as 3-substituted vs. 5-substituted tautomers depending on nomenclature).

Electronic Profile & pKa

| Feature | 3-(1H-pyrazol-1-yl)benzoic acid | 3-(1H-pyrazol-3-yl)benzoic acid |

| Linkage | C-N Bond (N-Arylation) | C-C Bond (Cross-Coupling) |

| H-Bond Donor (Heterocycle) | None (N1 is substituted) | Yes (NH is present) |

| H-Bond Acceptor | N2 (sp2 hybridized) | N2 (sp2) or N1 (sp2) (Tautomer dependent) |

| Basicity (Heterocycle) | Lower (Phenyl withdraws e- from N1) | Higher (Retains NH acidity pKa ~14) |

| LogP (Approx) | ~2.1 (More lipophilic) | ~1.8 (More polar due to NH) |

Visualization of Tautomeric Divergence

The following diagram illustrates the static nature of the 1-yl isomer versus the dynamic equilibrium of the 3-yl isomer.

Caption: Structural comparison highlighting the lack of tautomerism in the N-linked isomer vs. the equilibrium in the C-linked isomer.

Synthetic Methodologies

The synthesis of these isomers requires distinct catalytic strategies: C-N bond formation for the 1-yl isomer and C-C bond formation for the 3-yl isomer.

Route A: Synthesis of 3-(1H-pyrazol-1-yl)benzoic acid (N-Linked)

Mechanism: Copper-Catalyzed Ullmann-Type Coupling or Chan-Lam Coupling. Challenge: The carboxylic acid moiety can poison copper catalysts. Solution: Use of a ligand (e.g., trans-1,2-diaminocyclohexane) or ester protection followed by hydrolysis.

Route B: Synthesis of 3-(1H-pyrazol-3-yl)benzoic acid (C-Linked)

Mechanism: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Challenge: Unprotected pyrazoles can poison Pd catalysts or undergo N-arylation instead of C-C coupling. Solution: Use of THP (tetrahydropyranyl) or SEM protected pyrazole-boronic esters.

Synthetic Decision Logic

Caption: Divergent synthetic pathways: Copper-mediated N-arylation vs. Palladium-catalyzed C-C cross-coupling.

Experimental Protocols

The following protocols are designed to be self-validating . The completion of the reaction is confirmed not just by time, but by specific TLC shifts and solubility changes described in the steps.

Protocol A: Synthesis of 3-(1H-pyrazol-1-yl)benzoic acid (Modified Ullmann)

Rationale: Direct coupling of the acid is difficult; we couple the ester and hydrolyze in situ or sequentially to ensure high yield.

Reagents:

-

Pyrazole (1.2 eq)[1]

-

CuI (10 mol%)

-

trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%) - Ligand critical for lower temp.

-

K3PO4 (2.0 eq)[4]

-

Solvent: Dioxane or DMF.

Step-by-Step Workflow:

-

Charge: In a sealed tube, add Ethyl 3-iodobenzoate, Pyrazole, CuI, and K3PO4.

-

Inertion: Evacuate and backfill with Argon (3x) to prevent Cu oxidation.

-

Ligand Addition: Add the diamine ligand and solvent via syringe.

-

Reaction: Heat to 110°C for 12-16 hours.

-

Validation: TLC (Hex/EtOAc 4:1) should show disappearance of the non-polar iodide and appearance of a fluorescent spot (product ester).

-

-

Hydrolysis (One-Pot): Cool to RT. Add LiOH (3.0 eq) and water/MeOH (1:1). Stir at 50°C for 2 hours.

-

Validation: TLC will show a baseline spot (salt form).

-

-

Workup: Acidify with 1M HCl to pH 3. The product precipitates as a white solid. Filter and wash with water.[3]

Protocol B: Synthesis of 3-(1H-pyrazol-3-yl)benzoic acid (Suzuki)

Rationale: Using a protected pyrazole boronic ester prevents catalyst poisoning.

Reagents:

-

3-Bromobenzoic acid (1.0 eq)[2]

-

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (1.1 eq)[2]

-

Pd(dppf)Cl2 (5 mol%)

-

K2CO3 (3.0 eq)

-

Solvent: Dioxane/Water (4:1).

Step-by-Step Workflow:

-

Charge: Combine aryl bromide, boronate ester, and base in a reaction flask.

-

Degas: Sparge with Nitrogen for 15 mins. Oxygen inhibits the Pd cycle.

-

Catalyst: Add Pd catalyst quickly under Nitrogen flow.

-

Coupling: Reflux (100°C) for 4-6 hours.

-

Validation: LCMS should show mass corresponding to the THP-protected intermediate (M+H ~353).

-

-

Deprotection (In-situ): Add 4M HCl in Dioxane (excess) to the reaction mixture and stir at RT for 2 hours. This cleaves the THP group.

-

Isolation: Neutralize to pH 4-5. Extract with EtOAc (x3). The product (C-linked) is more polar; ensure aqueous layer is fully extracted.

-

Purification: Recrystallize from Ethanol/Water.

Medicinal Chemistry Implications[1][5][6][7][8][9]

Scaffold Hopping & Binding Modes

-

Kinase Inhibitors: The 3-yl isomer is frequently used in kinase inhibitors (e.g., analogues of crizotinib or ruxolitinib scaffolds) because the pyrazole NH acts as a donor to the hinge region backbone carbonyls, while N2 accepts a hydrogen bond from the backbone NH.

-

Metabolic Stability: The 1-yl isomer is generally more metabolically stable regarding the ring connection (N-C bonds are robust), but the pyrazole ring is electron-deficient, making it less susceptible to oxidative metabolism compared to electron-rich heterocycles. However, the lack of an NH donor limits its utility to hydrophobic pockets or interactions requiring only a specific acceptor vector.

Data Summary Table

| Property | 1-yl Isomer (N-Linked) | 3-yl Isomer (C-Linked) |

| Primary Application | Anti-inflammatory, Agrochem (Fipronil class) | Kinase Inhibitors (ATP-competitive) |

| Geometry | Twisted (N-Ph bond rotation) | Planar (Conjugated system) |

| Synthetic Cost | Low (Cheap starting materials) | Moderate (Requires Boronic acids) |

| Solubility (pH 7) | Moderate | High (Amphoteric nature) |

References

-

ACS Omega. Synthesis and Antimicrobial Studies of Pyrazole-Benzoic Acid Derivatives. (2019).[5][6][7] Available at: [Link]

-

National Institutes of Health (PMC). Development of Phenylpyrazol-Benzoic Acid Derivatives as Antibacterial Agents. Available at: [Link]

-

MDPI Molecules. Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

-

RSC Advances. Synthesis and evaluation of bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling. Available at: [Link][4][6]

-

PubChem. 3-(1H-pyrazol-3-yl)benzoic acid Compound Summary. Available at: [Link]

Sources

- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

solubility of 3-(1H-Pyrazol-1-YL)benzoic acid in DMSO and water

An In-Depth Technical Guide to the Solubility Assessment of 3-(1H-Pyrazol-1-YL)benzoic acid in DMSO and Water for Drug Discovery Applications

Abstract

The successful progression of a chemical entity through the drug discovery pipeline is fundamentally dependent on its physicochemical properties, with solubility being a paramount parameter. Poor solubility can severely hamper biological screening, lead to erroneous structure-activity relationship (SAR) data, and ultimately cause failure in preclinical and clinical development due to poor bioavailability.[1][2][3] This technical guide provides a comprehensive framework for assessing the solubility of 3-(1H-Pyrazol-1-YL)benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry.[4] We present detailed, field-proven protocols for determining both thermodynamic solubility in Dimethyl Sulfoxide (DMSO), the standard solvent for compound storage and high-throughput screening, and both kinetic and thermodynamic solubility in aqueous media, which is critical for predicting in vivo behavior. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both the procedural steps and the scientific rationale behind them to ensure data integrity and facilitate informed decision-making in drug discovery projects.

Introduction: The Central Role of Solubility

3-(1H-Pyrazol-1-YL)benzoic acid is a molecule of interest in pharmaceutical and agrochemical research, serving as a versatile building block for bioactive molecules such as anti-inflammatory and analgesic drugs.[4] Its structure, featuring a pyrazole ring linked to a benzoic acid moiety, presents specific physicochemical characteristics that govern its behavior in experimental and biological systems.

For any compound to be a viable drug candidate, it must first be dissolved in a solvent to be tested in biological assays and subsequently must dissolve in physiological fluids to be absorbed and reach its target. Therefore, a thorough understanding of its solubility in two key solvents—DMSO and water—is non-negotiable.

-

DMSO Solubility: DMSO is the universal solvent for compound libraries due to its remarkable ability to dissolve a vast range of both polar and non-polar compounds.[5][6][7] Determining the maximum solubility in DMSO is crucial for preparing high-concentration stock solutions, which are the starting point for virtually all in vitro screening cascades.

This guide will distinguish between two critical types of solubility measurement:

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after a rapid precipitation process, typically by diluting a DMSO stock solution into an aqueous buffer.[1][10][11] This high-throughput method is invaluable for early-stage discovery to quickly flag problematic compounds.[1][9]

-

Thermodynamic (or Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved (solid) states.[2][11] This "gold standard" measurement is more time- and resource-intensive but provides the most accurate and reliable data, essential for lead optimization and pre-formulation studies.[3][8]

Physicochemical Profile of 3-(1H-Pyrazol-1-YL)benzoic acid

Before embarking on experimental measurements, it is instructive to review the computed properties of the target molecule. This data, summarized from public databases, helps to form a preliminary hypothesis about its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[12] |

| Molecular Weight | 188.19 g/mol | Chem-Impex[4] |

| Appearance | Orange to brown solid | Chem-Impex[4] |

| XLogP3 (Predicted) | 1.4 | PubChem[13] |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | PubChem |

| Hydrogen Bond Acceptors | 3 (from N, N, and O=C) | PubChem |

Note: XLogP3 is a computed measure of lipophilicity. A value of 1.4 suggests moderate lipophilicity.

Part I: Thermodynamic Solubility in DMSO

Causality: The objective here is to determine the absolute maximum concentration of 3-(1H-Pyrazol-1-YL)benzoic acid that can be dissolved in DMSO to prepare a stable, clear stock solution. This is a thermodynamic measurement, ensuring that the solution will remain stable over time under defined storage conditions (e.g., -20°C). Knowing this limit prevents the unintentional use of supersaturated or precipitated stock solutions, which is a major source of experimental irreproducibility.

Experimental Protocol: Equilibrium Shake-Flask Method for DMSO

This protocol is designed as a self-validating system to determine the equilibrium solubility of a solid compound in DMSO at room temperature.[5]

Materials:

-

3-(1H-Pyrazol-1-YL)benzoic acid (solid powder)

-

Anhydrous, high-purity DMSO

-

2 mL microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Benchtop centrifuge (capable of >10,000 rpm)

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of a Supersaturated Suspension:

-

Accurately weigh approximately 5-10 mg of 3-(1H-Pyrazol-1-YL)benzoic acid into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of DMSO (e.g., 200 µL) to the tube. This initial amount should be insufficient to fully dissolve the compound, creating a slurry. The goal is to ensure an excess of solid material.

-

Vortex the mixture vigorously for 5 minutes to break up any aggregates and promote initial dissolution.

-

-

Equilibration:

-

Place the tube on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This extended incubation is critical to allow the system to reach thermodynamic equilibrium between the solid and dissolved states.[5]

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[5] This step ensures that the supernatant is a clear, saturated solution without any particulate matter.

-

-

Sample Preparation for Analysis:

-

Carefully aspirate a known volume (e.g., 50 µL) of the clear supernatant. Crucially, do not disturb the pellet.

-

Perform a large, accurate serial dilution of the supernatant into a suitable solvent (e.g., a 1:1000 dilution in acetonitrile/water). This brings the concentration into the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a standard calibration curve of 3-(1H-Pyrazol-1-YL)benzoic acid of known concentrations using the same HPLC method.

-

Analyze the diluted supernatant sample by HPLC-UV.

-

Determine the concentration of the diluted sample by interpolating its peak area against the standard curve.

-

-

Calculation of Solubility:

-

Back-calculate the original concentration in the DMSO supernatant, accounting for the dilution factor.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Solubility (mM) = (Solubility in mg/mL / Molecular Weight) × 1000

-

Part II: Aqueous Solubility

Causality: This is the most critical parameter for predicting biological relevance. A compound must remain in solution when the DMSO stock is diluted into the aqueous buffer of a biological assay. We will describe two distinct methods: a rapid kinetic assay for high-throughput screening and a more rigorous thermodynamic assay for lead optimization.

Kinetic Solubility by Turbidimetry

Rationale: This method rapidly assesses the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[14] It measures the increase in light scattering or absorbance as solid particles form. This is not a measure of true equilibrium but is an excellent proxy for identifying compounds likely to cause problems in in vitro assays.[9][10]

Procedure:

-

Prepare Compound Plate:

-

In a 96-well plate, prepare a serial dilution of 3-(1H-Pyrazol-1-YL)benzoic acid in 100% DMSO. A typical starting concentration is 10 mM, serially diluted 2-fold.

-

-

Dilution into Aqueous Buffer:

-

In a separate clear, flat-bottom 96-well analysis plate, add the aqueous buffer (e.g., PBS, pH 7.4).

-

Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to the corresponding wells of the analysis plate containing buffer (e.g., 98 µL). This results in a final DMSO concentration of 2%.

-

-

Incubation and Measurement:

-

Data Analysis:

-

The kinetic solubility limit is defined as the highest compound concentration that does not show a significant increase in turbidity above the background (buffer + 2% DMSO).

-

Thermodynamic Solubility by Shake-Flask Method

Rationale: This is the definitive method for determining the true equilibrium solubility in a specific aqueous medium.[2][11] It involves adding an excess of the solid compound to the buffer, allowing it to reach equilibrium, and then measuring the concentration of the dissolved material.

Procedure:

-

Sample Preparation:

-

Add an excess amount of solid 3-(1H-Pyrazol-1-YL)benzoic acid (e.g., 1-2 mg) to a vial containing a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

-

Equilibration:

-

Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[11]

-

-

Phase Separation:

-

After incubation, the sample must be filtered to remove undissolved solid. Use a low-binding filter (e.g., a 0.45 µm PVDF syringe filter or a filter plate). Alternatively, centrifugation can be used as described for the DMSO protocol.

-

-

Quantification:

Visualization of the Thermodynamic Solubility Workflow

The following diagram illustrates the logical flow of the gold-standard Shake-Flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Summary and Interpretation

All quantitative solubility data should be compiled into a clear, concise table for easy comparison.

| Solvent/Method | Temperature (°C) | pH | Solubility (µg/mL) | Solubility (µM) |

| DMSO (Thermodynamic) | 25 | N/A | Experimental Value | Experimental Value |

| Aqueous (Kinetic) | 25 | 7.4 | Experimental Value | Experimental Value |

| Aqueous (Thermodynamic) | 25 | 7.4 | Experimental Value | Experimental Value |

Interpreting the Results:

-

A high DMSO solubility (>50 mM) is generally desired for creating concentrated stock solutions.

-

For aqueous solubility, a common goal in drug discovery is >60 µg/mL.[9]

-

A large discrepancy between kinetic and thermodynamic aqueous solubility can indicate that the compound readily forms supersaturated solutions that are not stable over time.

-

The benzoic acid moiety suggests that the aqueous solubility of 3-(1H-Pyrazol-1-YL)benzoic acid will be pH-dependent, likely increasing at higher pH values as the carboxylic acid is deprotonated. Further studies across a pH range may be warranted.[2]

Conclusion

Determining the solubility of 3-(1H-Pyrazol-1-YL)benzoic acid in both DMSO and aqueous buffer is a foundational step in evaluating its potential as a drug candidate. By employing the rigorous, validated protocols outlined in this guide, researchers can generate reliable and reproducible data. This information is critical for ensuring the integrity of in vitro screening data, guiding medicinal chemistry efforts to optimize compound properties, and providing essential parameters for formulation development. A proactive and thorough assessment of solubility is a cornerstone of efficient and successful drug discovery.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

PubChem. 3-(1H-pyrazol-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(1H-pyrazol-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Pawar, S. V., et al. (2018). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. [Link]

-

Forsberg, F., et al. (2022). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. [Link]

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubChemLite. 3-(1h-pyrazol-1-ylmethyl)benzoic acid. [Link]

-

Prakash, A., & Jacob, J. (2019). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. [Link]

-

Al-Jubair, N., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PMC. [Link]

-

Delgado, D. R., et al. (2013). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

-

PubChem. 3-(1H-pyrazol-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

P212121 Store. 3-(1H-Pyrazol-1-yl)benzoic acid hydrochloride. [Link]

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Al-Jubair, N., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. MDPI. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. 3-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 2795546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

Therapeutic Potential of 3-(1H-Pyrazol-1-yl)benzoic Acid Derivatives

Executive Summary

The 3-(1H-pyrazol-1-yl)benzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a robust bioisostere for 1,2,4-oxadiazole-based therapeutics (e.g., Ataluren). This whitepaper analyzes the therapeutic utility of this moiety, focusing on its application in nonsense mutation suppression and enzyme inhibition (DHODH/FAB) .

Unlike the more common 4-substituted isomers, the 3-substituted geometry offers a unique "kinked" topology that favors specific binding pockets in ribosomal RNA and metabolic enzymes. This guide provides a comprehensive roadmap for synthesizing, optimizing, and validating derivatives of this scaffold, emphasizing its role in correcting genetic disorders caused by premature termination codons (PTCs).

Pharmacophore Analysis & Chemical Space

Structural Logic: The Bioisostere Strategy

The core value of the 3-(1H-pyrazol-1-yl)benzoic acid motif lies in its ability to mimic the electrostatic and steric profile of proven drugs while altering physicochemical properties (solubility, metabolic stability).

-

The Head (Benzoic Acid): Provides a critical salt bridge interaction (ionic bonding) with arginine or lysine residues in target proteins. It also dictates the pKa (~4.2), influencing passive diffusion.

-

The Linker (Pyrazole): Acts as a rigid spacer. Unlike the hydrolytically sensitive oxadiazole ring found in Ataluren, the N-linked pyrazole is metabolically stable against ring-opening amidases.

-

The Tail (C3/C4/C5 Substitution): The pyrazole ring allows for facile diversification at the 3, 4, or 5 positions to tune lipophilicity (cLogP) and target selectivity.

Comparative Physicochemical Profile

The following table contrasts the pyrazole scaffold with the standard oxadiazole scaffold used in nonsense suppression therapy.

| Parameter | 1,2,4-Oxadiazole Linker (Ataluren) | 1H-Pyrazol-1-yl Linker (Target) | Impact on Drug Design |

| Metabolic Stability | Moderate (Susceptible to reductive cleavage) | High (Aromatic N-C bond is robust) | Longer half-life ( |

| H-Bond Acceptors | 3 (N, O, N) | 1 (N2) | Pyrazole is less polar, potentially increasing BBB permeability. |

| Geometry | Planar, 5-membered | Planar, 5-membered | Similar pi-stacking capability; Pyrazole offers different vector for substituents. |

| Synthetic Access | Cyclization of amidoximes (multi-step) | Ullmann Coupling (Single step from aryl halides) | Lower cost of goods (COGs); easier library generation. |

Primary Therapeutic Vector: Nonsense Mutation Suppression

The most high-value application of this scaffold is as a "Readthrough Agent" for genetic diseases like Duchenne Muscular Dystrophy (DMD) and Cystic Fibrosis (CF).

Mechanism of Action

These small molecules bind to the ribosomal decoding center. They lower the fidelity of codon recognition specifically at Premature Termination Codons (PTCs), allowing a near-cognate tRNA to insert an amino acid and continue translation. Crucially, they do not affect normal stop codons due to the stronger termination signals associated with the poly-A tail binding proteins.

Figure 1: Mechanism of drug-induced ribosomal readthrough of premature termination codons.

Synthetic Protocol: Copper-Catalyzed N-Arylation

The synthesis of 3-(1H-pyrazol-1-yl)benzoic acids relies on the formation of a C-N bond between an electron-deficient aryl halide and a nitrogen-rich heterocycle. The Ullmann-Ma Coupling is the preferred method over Buchwald-Hartwig due to lower cost and the avoidance of palladium contamination.

Reaction Scheme

Reagents:

-

Substrate: 3-Iodobenzoic acid (preferred over bromo- due to faster oxidative addition).

-

Nucleophile: Substituted 1H-Pyrazole.

-

Catalyst: CuI (Copper(I) Iodide).

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or L-Proline.

-

Base:

or -

Solvent: DMSO or DMF.

Figure 2: Ligand-promoted Ullmann coupling pathway for scaffold synthesis.

Step-by-Step Methodology

Note: This protocol is optimized for 1.0 mmol scale.

-

Preparation: In a dried Schlenk tube equipped with a magnetic stir bar, add 3-iodobenzoic acid (248 mg, 1.0 mmol), 1H-pyrazole (1.2 mmol), CuI (19 mg, 0.1 mmol), and

(276 mg, 2.0 mmol). -

Inert Atmosphere: Evacuate and backfill the tube with Argon (3 cycles) to remove oxygen, which oxidizes the Cu(I) catalyst to inactive Cu(II).

-

Ligand Addition: Add L-Proline (23 mg, 0.2 mmol) and anhydrous DMSO (2.0 mL) via syringe under Argon flow.

-

Reaction: Seal the tube and heat to 90°C for 24 hours. Critical Checkpoint: The solution should remain a cloudy suspension. If it turns blue/green, oxygen has leaked in.

-

Workup: Cool to room temperature. Dilute with water (10 mL) and acidify to pH 3-4 with 1M HCl. The product (carboxylic acid) will precipitate.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water. If oil forms, extract with Ethyl Acetate and purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Biological Validation: Luciferase Readthrough Assay

To verify therapeutic potential, one must quantify the ability of the compound to restore protein synthesis from a transcript containing a PTC.

Assay Design

-

Cell Line: HEK293 stable cell line expressing a Luciferase reporter with a specific nonsense mutation (e.g.,

). -

Positive Control: G418 (Aminoglycoside) or Ataluren (if available).

-

Negative Control: DMSO vehicle.

Protocol

-

Seeding: Plate HEK293-

cells (5,000 cells/well) in white 96-well plates. Incubate for 24h. -

Treatment: Treat cells with the test compound (concentration range: 0.1

to 50 -

Detection: Add Luciferase substrate (Bright-Glo™). Lyse cells.

-

Measurement: Measure luminescence using a plate reader.

-

Normalization: Normalize signal to total protein content (BCA assay) or cell viability (CellTiter-Glo) to ensure signal increase is not due to cell proliferation.

-

Calculation:

References

-

Ataluren (PTC124) Discovery & Mechanism: Welch, E. M., et al. (2007).[1] PTC124 targets genetic disorders caused by nonsense mutations.[1][2] Nature, 447(7140), 87-91. [Link]

-

Pyrazoles as Bioisosteres: Graham, T. H., et al. (2014).[3] Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 24(7), 1696-1699. [Link]

-

Antibacterial Activity of Pyrazole-Benzoic Acid Derivatives: Chavan, S. S., et al. (2022).[4] Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.[4] Antibiotics, 11(7), 939.[4] [Link]

-

Ullmann Coupling Review: Sambiagio, C., et al. (2014). Copper-catalysed N-arylation of pyrazoles. Organic & Biomolecular Chemistry, 12, 9312-9325. [Link]

Sources

- 1. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ataluren | C15H9FN2O3 | CID 11219835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

role of pyrazole benzoic acid pharmacophore in medicinal chemistry

The Pyrazole-Benzoic Acid Scaffold: A Bifunctional Pharmacophore for Kinase and Metabolic Target Modulation[1]

Executive Summary

The pyrazole-benzoic acid pharmacophore represents a privileged structural motif in modern medicinal chemistry, distinguished by its bifunctional "anchor-and-linker" architecture.[1] This scaffold combines the rigid, electron-rich pyrazole ring—acting as a bioisostere for phenyl or heteroaryl spacers—with the ionizable benzoic acid moiety, which serves as a critical polar anchor.

This guide analyzes the role of this pharmacophore in two high-value therapeutic areas: metabolic regulation (GPR40/FFAR1 agonists) and kinase inhibition (VEGFR-2/Aurora kinase) .[1] It provides a technical deep-dive into the structure-activity relationships (SAR) that drive potency, detailed synthetic protocols for scaffold construction, and the mechanistic logic governing its interaction with biological targets.

Part 1: Structural Biology & Pharmacophore Logic[2]

The efficacy of the pyrazole-benzoic acid scaffold stems from its ability to bridge lipophilic and hydrophilic domains within a binding pocket.

The "Acid Head" (Ionic Anchor)

The benzoic acid moiety (

-

Mechanism: It mimics phosphate groups (in ATP-competitive kinase inhibitors) or endogenous fatty acid carboxylates (in GPR40 agonists).[1]

-

Interaction: Forms high-energy salt bridges with conserved Arginine (Arg) or Lysine (Lys) residues.[1] For example, in GPR40, this moiety anchors the ligand by interacting with Arg183/Arg258.

The "Pyrazole Linker" (Rigid Spacer)

The pyrazole ring (1,2-diazole) functions as a rigid connector that orients the acid head group.

-

Electronic Profile: It is an electron-rich aromatic system capable of

stacking (T-shaped or parallel) with aromatic residues like Phenylalanine (Phe).[1] -

H-Bonding: The N2 nitrogen acts as a hydrogen bond acceptor, while the N1 (if unsubstituted) or C-H bonds can serve as weak donors, adding specificity to the binding event.

Part 2: Case Studies in Therapeutic Application

Case Study A: Metabolic Disease (GPR40/FFAR1 Agonists)

Target: Free Fatty Acid Receptor 1 (GPR40), a GPCR validated for Type 2 Diabetes treatment.[2][3] Challenge: Early GPR40 agonists (e.g., TAK-875) failed due to hepatotoxicity linked to high lipophilicity (logP > 4). Solution: The pyrazole-benzoic acid scaffold reduces lipophilicity while maintaining the essential pharmacophore.[1]

-

Mechanism: The benzoic acid mimics the carboxylate of endogenous long-chain fatty acids. The pyrazole ring replaces the labile phenyl-propionic acid linkers of earlier generations, reducing the risk of

-oxidation and toxic metabolite formation. -

Key Insight: Compounds like BMS-986118 utilize a dihydropyrazole-acid core to achieve "dual agonism," stimulating both insulin and incretin (GLP-1) secretion.[1]

Case Study B: Antibacterial Agents (Fatty Acid Biosynthesis Inhibitors)

Target: Bacterial Fatty Acid Synthesis (FAS-II) enzymes, specifically FabI/FabK. Application: Treatment of methicillin-resistant Staphylococcus aureus (MRSA).[1] Mechanism: Derivatives such as 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid act as competitive inhibitors.[1] The benzoic acid moiety occupies the substrate-binding tunnel, mimicking the growing fatty acyl chain's acidic terminus, while the pyrazole facilitates hydrophobic collapse within the enzyme's active site.

Part 3: Synthetic Strategy & Experimental Protocol

The construction of the pyrazole-benzoic acid scaffold typically follows a convergent synthesis strategy. The most robust method involves the condensation of 4-hydrazinobenzoic acid with a 1,3-dicarbonyl compound .[1]

Experimental Protocol: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic Acid

This protocol yields a versatile building block for further elaboration.[1]

Reagents:

-

4-Hydrazinobenzoic acid (CAS: 619-67-0)[1]

-

Acetylacetone (2,4-Pentanedione)[1]

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydrazinobenzoic acid (10.0 mmol, 1.52 g) in Ethanol (50 mL) .

-

Addition: Add Acetylacetone (11.0 mmol, 1.13 mL) dropwise to the stirring solution.

-

Catalysis: Add Glacial Acetic Acid (5 drops) to catalyze the dehydration.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: 5% Methanol in DCM). -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice-Cold Water (150 mL) . A white to off-white precipitate will form immediately.[1]

-

Stir for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Filter the solid under vacuum using a Buchner funnel.

-

Wash the filter cake with cold water (

) to remove unreacted diketone and acid catalyst. -

Recrystallize from hot Ethanol/Water (9:1) if high purity (>98%) is required.

-

-

Yield: Expected yield is 85–92%.

Data Interpretation:

-

1H NMR (DMSO-d6): Look for the singlet of the pyrazole C4-H proton around

ppm and the disappearance of the hydrazide NH protons. -

Mass Spec: ESI+

.

Part 4: Visualization of Workflows

Diagram 1: Synthetic Pathway (Hydrazine Route)

This diagram illustrates the convergent synthesis of the scaffold.

Caption: Convergent synthesis of the pyrazole-benzoic acid scaffold via the Knorr Pyrazole Synthesis method.

Diagram 2: Pharmacophore Binding Logic (GPR40 Model)

This diagram details the mechanistic interactions within the receptor binding pocket.

Caption: Pharmacophore mapping of the scaffold within the GPR40 binding site, highlighting critical ionic and pi-stacking interactions.

Part 5: Future Perspectives

The pyrazole-benzoic acid scaffold is evolving beyond simple inhibition.[1]

-

PROTAC Linkers: The benzoic acid handle provides an ideal attachment point for E3 ligase ligands (e.g., VHL or Cereblon) via amide coupling, enabling the degradation of target proteins rather than mere inhibition.

-

Fragment-Based Drug Discovery (FBDD): Due to its high ligand efficiency (LE) and defined vector geometry, 4-(pyrazol-1-yl)benzoic acid is a standard fragment in screening libraries for identifying novel binding pockets in "undruggable" targets.[1]

References

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives. Journal of Medicinal Chemistry, 2023.[1] Link

-

Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists (BMS-986118). Journal of Medicinal Chemistry, 2018.[4] Link

-

Structural Basis for GPR40 Allosteric Agonism. Scientific Reports, 2018. Link

-

Design and Synthesis of Pyrazole-Based VEGFR2 Inhibitors. RSC Advances, 2023. Link

-

Synthesis and Characterization of Pyrazole Derivatives from Para-Bromo Benzoic Acid. International Journal of Research in Pharmacy, 2019. Link

Sources

- 1. US20140099333A1 - Pyrrolidinone derivatives as gpr119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders - Google Patents [patents.google.com]

- 2. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 4. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of pyrazole and benzoic acid, it serves as a versatile building block in the synthesis of novel therapeutic agents, potentially for anti-inflammatory and analgesic applications. The incorporation of a pyrazole ring, a common motif in pharmacologically active molecules, and its formulation as a hydrochloride salt, which can enhance solubility and stability, make this compound a valuable tool for researchers. However, its chemical reactivity and structural alerts necessitate a thorough understanding of its safety profile to ensure proper handling, storage, and emergency preparedness in a laboratory setting. This guide provides a comprehensive overview of the safety data and handling protocols for this compound, drawing from available data on its structural components and related molecules to offer a robust framework for its safe utilization.

Inferred Hazard Identification and Classification

Based on this composite analysis, this compound should be handled as a substance with the following potential hazards:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation, with the potential for more severe burns due to its acidic nature.

-

Serious Eye Damage/Irritation: Causes serious eye irritation, with a high risk of severe eye damage due to its corrosive properties.

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.

GHS Hazard Pictograms:

Signal Word: Warning

Inferred GHS Hazard Statements:

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Safe Handling and Storage Protocols

Given the inferred hazards, stringent adherence to safe handling and storage practices is paramount to minimize risk to laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive for handling this compound is to minimize direct contact and aerosol generation.

Engineering Controls:

-

Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical for preventing exposure. The following diagram outlines the recommended PPE for handling this compound.

Fig. 1: PPE Selection Workflow

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

-

Container: Store in a tightly sealed, original container.

-

Environment: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, bases, and metals[7]. The hydrochloride salt can react with metals to produce flammable hydrogen gas.

-

Moisture: Protect from moisture, as the compound is likely hygroscopic and may release hydrogen chloride gas upon contact with water.

Emergency Procedures and First Aid

A clear and practiced emergency response plan is crucial when working with hazardous chemicals.

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate the area and restrict access.

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Don appropriate PPE, including respiratory protection.

-

Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

-

Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.

First-Aid Measures

The following diagram illustrates the immediate first-aid steps to be taken in case of exposure.

Fig. 2: First-Aid Response Workflow

Physical and Chemical Properties

While experimental data for the hydrochloride salt is limited, the properties of the parent compound, 3-(1H-Pyrazol-3-YL)benzoic acid, can provide some insight.

| Property | Value |

| Molecular Formula | C₁₀H₉ClN₂O₂ |

| Molecular Weight | 224.65 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in water and polar organic solvents |

Stability and Reactivity

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Reactivity: As a hydrochloride salt, it will react with bases to liberate the free base. It may also be corrosive to metals.

-

Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not available. However, based on the GHS classification of the isomer, it is harmful if swallowed[1]. Pyrazole itself has shown evidence of teratogenicity in animal studies and can cause liver damage at high doses[3]. The environmental impact has not been fully investigated, but release into the environment should be avoided.

Conclusion

This compound is a compound with significant potential in drug discovery, but it must be handled with a comprehensive understanding of its inherent hazards. By synthesizing safety data from its structural analogs and constituent parts, this guide provides a robust framework for its safe use. Researchers, scientists, and drug development professionals are urged to implement the engineering controls, personal protective equipment protocols, and emergency procedures outlined herein to foster a safe and productive research environment. Adherence to these guidelines is not merely a matter of compliance but a cornerstone of responsible scientific practice.

References

-

PubChem. 3-(1H-pyrazol-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Wu, T. (2022, December 1). 10 Hazards And Safety Tips You Need To Know About HCL. [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

-

BASF. (2026, February 13). Safety data sheet. [Link]

-

Haz-Map. Pyrazole - Hazardous Agents. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 3-(1H-Pyrazol-3-yl)benzoic acid. [Link]

-

University of California, Merced. Standard Operating Procedure - Hydrochloric acid. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. [Link]

-

P212121 Store. This compound. [Link]

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 10055-10085. [Link]

-

VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. [Link]

-

Safe Work Australia. (2014, September). GHS Hazardous Chemical Information List. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. [Link]

Sources

- 1. 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Pyrazole - Hazardous Agents | Haz-Map [haz-map.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. camachem.com [camachem.com]

- 6. carlroth.com [carlroth.com]

- 7. ehs.com [ehs.com]

Technical Guide: Structural, Synthetic, and Functional Divergence of 1H-Pyrazol-1-yl and 1H-Pyrazol-3-yl Benzoic Acid Isomers

[1][2]

Executive Summary

In medicinal chemistry, the orientation of a heterocycle attached to a phenyl scaffold fundamentally alters the molecule's physicochemical profile and biological activity. This guide analyzes the critical divergence between 1H-pyrazol-1-yl benzoic acid (N-linked) and 1H-pyrazol-3-yl benzoic acid (C-linked).[1][2] While both isomers share the same molecular formula, they exhibit distinct electronic properties, tautomeric behaviors, and metabolic liabilities.

This guide provides a decision-making framework for researchers selecting between these scaffolds, supported by validated synthetic protocols and structural analysis.

Part 1: Structural & Electronic Divergence[1][2]

The core difference lies in the attachment point of the pyrazole ring to the benzoic acid moiety: via the nitrogen (N1) or the carbon (C3). This seemingly minor change dictates the molecule's three-dimensional shape and hydrogen-bonding capability.[1][2]

Tautomerism and Hydrogen Bonding[3][4][5]

-

1H-pyrazol-1-yl (N-Linked):

-

Locked Conformation: The attachment of the phenyl ring to N1 "caps" the nitrogen. There is no annular tautomerism .

-

H-Bonding: Acts solely as a Hydrogen Bond Acceptor (HBA) at N2.[1][2] It lacks Hydrogen Bond Donor (HBD) capability on the pyrazole ring.[2]

-

Geometry: The steric clash between the pyrazole 5-H and the phenyl ortho-protons forces the two rings to twist, often adopting a dihedral angle of ~30–50°.[1] This "propeller" shape is critical for fitting into hydrophobic pockets (e.g., COX-2 active sites).[2]

-

-

1H-pyrazol-3-yl (C-Linked):

-

Dynamic Tautomerism: If the pyrazole nitrogen is unsubstituted, the molecule exists in equilibrium between the 3-yl and 5-yl forms.[1]

-

H-Bonding: Possesses both HBD (N-H) and HBA (N:) features.[1][2] This allows for dual-point binding interactions (e.g., with hinge regions in kinases).[2]

-

Geometry: Can adopt a more planar conformation compared to the 1-yl isomer, allowing for better

-

-

Electronic Effects on the Benzoic Acid

The pyrazole ring exerts an electron-withdrawing effect (EWG) on the benzoic acid, influencing the pKa of the carboxylic acid.

| Feature | 1H-pyrazol-1-yl (N-linked) | 1H-pyrazol-3-yl (C-linked) |

| Electronic Effect | Strong Inductive EWG (-I) due to electronegative N attachment.[1][2] | Moderate Inductive/Resonance EWG. |

| Conjugation | Often disrupted due to steric twisting (orthogonality).[2] | Potential for extended conjugation if planar.[2] |

| Solubility (LogP) | Generally higher LogP (more lipophilic) due to lack of NH donor.[2] | Lower LogP (more polar) due to exposed NH.[2] |

| pKa (COOH) | Slightly lower (more acidic) due to N-linked induction.[1][2] | Standard benzoic acid range.[2] |

Part 2: Synthetic Pathways and Protocols[2][6][7][8]

The synthesis of these isomers requires fundamentally different strategies: C-N bond formation for the 1-yl isomer and C-C bond formation for the 3-yl isomer.[1]

Diagram 1: Synthetic Decision Tree

Caption: Strategic selection of synthetic routes based on isomer type and stage of development.

Protocol A: Synthesis of 1H-pyrazol-1-yl Benzoic Acid (Chan-Lam Coupling)

Best for: Late-stage functionalization of pyrazoles onto phenyl rings under mild conditions.[1][2]

Reagents:

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, charge Pyrazole (1.0 equiv), 4-boronobenzoic acid (1.2 equiv), and Cu(OAc)₂ (0.1–1.0 equiv).

-

Activation: Add activated 4Å molecular sieves to scavenge water (critical for yield).

-

Solvent/Base: Add DCM (0.1 M concentration) followed by Pyridine (2.0 equiv).

-

Oxidation: The reaction requires oxygen.[2][8][10] Attach a balloon filled with O₂ or stir open to air vigorously.[2]

-

Reaction: Stir at room temperature (25°C) for 12–24 hours. The mixture typically turns from blue to green/brown.

-

Workup: Filter through a Celite pad to remove copper salts.[2] Wash with NH₄OH (aq) to chelate residual copper (turns deep blue).[2] Acidify the aqueous layer to precipitate the benzoic acid product.

Protocol B: Synthesis of 1H-pyrazol-3-yl Benzoic Acid (Suzuki-Miyaura)

Best for: Modular library generation and high-yield synthesis.[1][2]

Reagents:

-

3-Bromo-1H-pyrazole (N-protected, e.g., THP or SEM, if necessary)[1]

-

Pd(dppf)Cl₂ (Catalyst)[2]

-

K₂CO₃ (Base)[2]

-

Dioxane/Water (4:1)[2]

Step-by-Step Methodology:

-

Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen or Argon for 15 minutes.[2]

-

Assembly: Charge the reaction vessel with 3-Bromo-1H-pyrazole (1.0 equiv), Boronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Heating: Heat to 90°C under an inert atmosphere for 4–12 hours.

-

Deprotection (if applicable): If an N-protecting group (like THP) was used on the pyrazole, treat the crude mixture with 4M HCl in Dioxane/MeOH to reveal the free NH.[2]

-

Purification: Remove solvent, re-dissolve in EtOAc, and wash with 1M HCl. The product (carboxylic acid) may precipitate or require extraction into basic water followed by re-acidification.[2]

Part 3: Medicinal Chemistry Implications[2][15][16][17][18]

Bioisosterism and Binding Modes[16][18]

-

1-yl Isomer (Celecoxib-like):

-

3-yl Isomer (Kinase-like):

Diagram 2: Structural & Functional Logic

Caption: Mapping structural properties to medicinal chemistry applications.

References

-

Chan, D. M. T., et al. "Copper promoted C-N and C-O bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998.[12]

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

Elguero, J., et al. "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, 2000.

-

Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)."[1][2] Journal of Medicinal Chemistry, 1997.

-

Meanwell, N. A. "Bioisosteres in Medicinal Chemistry."[11] Journal of Medicinal Chemistry, 2011.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Fipronil - Wikipedia [en.wikipedia.org]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. drughunter.com [drughunter.com]

- 12. Chan-Lam Coupling [organic-chemistry.org]

A Comprehensive Technical Guide to 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride: A Privileged Scaffold in Medicinal Chemistry

This guide provides an in-depth analysis of 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride, a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. We will delve into its chemical identity, physicochemical properties, synthesis, and its established role as a versatile building block for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and analgesic drugs.

Core Compound Identification and Properties

3-(1H-Pyrazol-1-YL)benzoic acid and its hydrochloride salt are recognized for their unique structural features, which make them valuable intermediates in organic synthesis. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore known to interact with a variety of biological targets.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | 3-(1H-Pyrazol-1-YL)benzoic acid | This compound | Source |

| PubChem CID | 2795546 | Not available | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | C₁₀H₉ClN₂O₂ | [2][3] |

| Molecular Weight | 188.19 g/mol | 224.65 g/mol | [2][3] |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)N2C=CC=N2 | C1=CC(=CC(=C1)C(=O)O)N2C=CC=N2.Cl | Inferred |

| Appearance | Orange to brown solid | Not available | [2] |

| Storage Conditions | 0-8°C | Room temperature, sealed in dry conditions | [2][4] |

Synthesis and Derivatization: A Strategic Approach

The synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid is a critical step in the development of its derivatives. While a specific protocol for this exact molecule is not extensively published, a reliable synthetic route can be proposed based on established methodologies for analogous compounds, such as the Ullmann condensation or nucleophilic aromatic substitution reactions.

Proposed Synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid

A plausible and efficient method for the synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid involves a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation. This approach couples a 3-halobenzoic acid with pyrazole.

Experimental Protocol: Ullmann Condensation for 3-(1H-Pyrazol-1-YL)benzoic acid

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzoic acid (1 equivalent), 1H-pyrazole (1.2 equivalents), and potassium carbonate (2 equivalents) as the base.

-

Catalyst and Solvent: Add a catalytic amount of copper(I) iodide (CuI, ~10 mol%) and a high-boiling polar solvent such as dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to 100-120°C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with 1 M HCl to a pH of 5-6 to precipitate the product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-(1H-Pyrazol-1-YL)benzoic acid.[5]

Formation of the Hydrochloride Salt

The hydrochloride salt can be readily prepared by treating a solution of the free base, 3-(1H-Pyrazol-1-YL)benzoic acid, in a suitable organic solvent (e.g., diethyl ether or isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is the hydrochloride salt, which can be collected by filtration and dried.

Caption: Proposed synthesis workflow for 3-(1H-Pyrazol-1-YL)benzoic acid and its hydrochloride salt.

Mechanism of Action: Targeting Inflammatory Pathways

The therapeutic potential of pyrazole derivatives, including those derived from 3-(1H-Pyrazol-1-YL)benzoic acid, is often attributed to their anti-inflammatory properties. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.

COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6][7] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Caption: Signaling pathway of COX inhibition by pyrazole derivatives.

Illustrative Biological Activity

Table 2: Representative COX Inhibitory Activity of Pyrazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Source |

| Celecoxib (Reference) | - | - | 78.06 | [6] |

| Compound 5s | >200 | 2.51 | 72.95 | [6] |

| Compound 5u | >200 | 1.79 | 74.92 | [6] |

| Compound 3b | 875.8 | 39.43 | 22.21 | [8] |

| Compound 4b | 48.05 | 0.35 | 137.3 | [7] |

This data is for illustrative purposes to show the potential of the pyrazole scaffold and is not specific to 3-(1H-Pyrazol-1-YL)benzoic acid.

Applications in Drug Discovery and Beyond

The versatility of the 3-(1H-Pyrazol-1-YL)benzoic acid scaffold extends beyond anti-inflammatory applications. Its derivatives have been investigated for a range of therapeutic areas:

-

Antimicrobial Agents: Certain pyrazole-containing compounds have demonstrated potent activity against drug-resistant bacteria.[9]

-

Agrochemicals: This compound serves as a valuable intermediate in the synthesis of herbicides and fungicides, contributing to crop protection.[2]

-

Material Science: The stable and reactive nature of 3-(1H-Pyrazol-1-YL)benzoic acid allows for its incorporation into advanced polymers and coatings.[2]

Conclusion

This compound represents a cornerstone molecule for chemical and pharmaceutical research. Its robust synthesis and the established biological activity of the pyrazole core make it a highly attractive starting point for the design and development of novel, high-value compounds. The insights provided in this guide underscore its significance and potential for future innovations in medicine and material science.

References

-

Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation. (2026). PMC. Retrieved from [Link]

-

Full article: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016, October 31). Taylor & Francis. Retrieved from [Link]

-

New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019, June 1). PubMed. Retrieved from [Link]

-

Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. (2019, April 30). MDPI. Retrieved from [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing. Retrieved from [Link]

-